molecular formula C13H26N2O2 B2765047 Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate CAS No. 2460740-55-8

Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate

Cat. No.: B2765047
CAS No.: 2460740-55-8
M. Wt: 242.363
InChI Key: SSLOSKCKBZUWFU-GHMZBOCLSA-N
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Description

Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate is a chiral carbamate derivative featuring a cyclohexyl backbone with stereospecific substitutions at the 1R and 2R positions. The tert-butyl carbamate group acts as a protective moiety for the secondary amine, while the methylamino group at the 2-position introduces nucleophilic reactivity. This compound is of interest in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors and receptor-targeting molecules.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-9-7-6-8-10(11)14-4/h10-11,14H,6-9H2,1-5H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLOSKCKBZUWFU-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCCC[C@H]1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate, with the CAS number 2460740-55-8, is a chemical compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H26_{26}N2_2O2_2, with a molecular weight of 242.36 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl ring substituted with a methylamino group. This structural configuration is crucial for its biological interactions.

Research indicates that the compound may interact with various biological targets due to its structural characteristics. Its carbamate functionality suggests potential activity as an enzyme inhibitor or modulator. Specifically, it may influence neurotransmitter systems or other enzymatic pathways involved in metabolic processes.

2. Biological Activity

  • CYP Enzyme Interaction : Preliminary studies show that this compound does not inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This indicates a potentially favorable pharmacokinetic profile with reduced risk of drug-drug interactions.
  • BBB Permeability : The compound's ability to cross the blood-brain barrier (BBB) is critical for central nervous system (CNS) activity. It has been reported as a non-BBB permeant , which may limit its CNS effects but could enhance peripheral activity.
  • P-glycoprotein Substrate : It has been identified as a substrate for P-glycoprotein (P-gp), suggesting that it may be actively transported out of cells, affecting its bioavailability and efficacy .

Case Study 1: Toxicity Profiling

A study published in ToxCast evaluated 976 chemicals for their biological activity across various assays. Although specific data on this compound was not highlighted, the overall findings suggest that compounds with similar structures may exhibit low toxicity profiles in vitro .

Case Study 2: Impurity Profiling in Pharmaceuticals

The compound has been utilized in impurity profiling for Edoxaban, an anticoagulant medication. Its role in ensuring the purity of pharmaceutical formulations underscores its relevance in drug development and regulatory compliance .

Summary Table of Biological Activities

Biological ActivityFindings
CYP Enzyme InhibitionNot an inhibitor of major CYP enzymes
BBB PermeabilityNon-BBB permeant
P-glycoprotein SubstrateYes
Toxicity ProfileLow toxicity potential based on structural analogs
Pharmaceutical ApplicationsUsed in impurity profiling for Edoxaban

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate in Drug Development
One of the primary applications of tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate is as an intermediate in the synthesis of Edoxaban, an anticoagulant medication. The compound serves as a key building block in creating complex molecules that inhibit factor Xa, which is crucial in blood coagulation processes. The synthesis method involves reacting this compound with other reagents to yield Edoxaban, demonstrating its importance in pharmaceutical manufacturing processes .

Synthesis Methodology
The synthesis of this compound typically involves several steps that enhance yield and purity. For instance, methods have been developed that improve the reaction conditions to reduce viscosity and enhance product recovery . These advancements are critical for scaling up production for commercial use.

Psychoactive Substance Research

Novel Psychoactive Substances (NPS)
Research indicates that compounds similar to this compound are being explored within the context of novel psychoactive substances. The compound's structural features may contribute to its psychoactive properties, making it a subject of interest for studies examining the effects of synthetic drugs on human behavior and neurochemistry .

Case Studies and Assessments
Studies have assessed various synthetic derivatives of similar compounds to understand their pharmacological profiles. These investigations often involve evaluating the compounds' effects on neurotransmitter systems and their potential therapeutic applications or risks associated with recreational use .

Therapeutic Potential

Anticoagulant Properties
As an intermediate in the synthesis of Edoxaban, this compound indirectly contributes to the development of anticoagulants that are pivotal in managing thromboembolic disorders. Edoxaban has been clinically validated for its efficacy in reducing stroke risk in patients with atrial fibrillation and treating venous thromboembolism .

Future Directions
There is ongoing research into modifying the structure of this compound to enhance its therapeutic index or develop new drugs with fewer side effects. Given the increasing demand for effective anticoagulants and the need for alternatives to existing therapies, further exploration into this compound's derivatives could lead to significant advancements in cardiovascular medicine.

Comparison with Similar Compounds

Structural and Functional Differences

  • Stereochemistry : The (1R,2R) configuration of the target compound distinguishes it from stereoisomers like the (1S,2R) analog (). Such differences significantly impact biological activity, as seen in opioid receptor ligands where stereochemistry dictates selectivity .
  • Substituents: Triazole vs. Carbamate: Compounds like 17a () incorporate triazole rings, enabling metal coordination and enhanced binding to biological targets, unlike the target compound’s simpler methylamino group. Fluorinated Groups: Fluorobenzyl derivatives () exhibit higher electronegativity and metabolic stability compared to the target’s non-halogenated structure.

Research Implications

  • Drug Design : The target compound’s stereochemistry and carbamate protection make it a versatile intermediate for chiral amines in drug discovery. Its analogs with triazole () or fluorobenzyl groups () highlight strategies to modulate solubility and target engagement.
  • Synthetic Challenges : Stereochemical control during cyclohexylamine functionalization remains a hurdle, as seen in the reliance on chiral catalysts or resolving agents ().

Preparation Methods

Stepwise Amine Protection and Alkylation

This method employs a cyclohexylamine backbone functionalized with methyl and tert-butyl carbamate groups. The stereospecific (1R,2R) configuration is achieved via chiral resolution or asymmetric synthesis.

  • Starting Material : (1R,2R)-2-Aminocyclohexanol is converted to its corresponding amine through a Mitsunobu reaction or reductive amination.
  • Selective Methylation : The primary amine is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield (1R,2R)-2-(methylamino)cyclohexylamine.
  • Carbamate Formation : The secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C.

Key Reaction :
$$
\text{(1R,2R)-2-(Methylamino)cyclohexylamine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{this compound}
$$

One-Pot Tandem Reactions

Recent patents describe streamlined one-pot methods combining methylation and carbamate formation. Ethyl 2-oxoacetate derivatives act as coupling agents, with bases like 1,8-diazabicycloundec-7-ene (DBU) enhancing reaction efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%) Purity (%) Source
Solvent THF 78 99.5
Temperature 0–5°C 85 99.8
Base Triethylamine 82 99.2

Polar aprotic solvents (THF, DMF) suppress side reactions, while low temperatures minimize racemization.

Stereochemical Control

Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) enforce the (1R,2R) configuration. For example, enantioselective reductive amination of cyclohexanone with methylamine and NaBH₄ in methanol achieves >98% enantiomeric excess (ee).

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.32 (s, 3H, N-CH₃), 3.10–3.30 (m, 2H, cyclohexyl H), 4.80 (br s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 28.2 (Boc CH₃), 37.8 (N-CH₃), 79.5 (Boc C), 155.0 (C=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/H₂O) confirms ≥99.5% purity, with retention time = 8.2 min.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield (%)
Stepwise Protection High stereocontrol Multi-step, time-consuming 78–85
One-Pot Synthesis Rapid, fewer intermediates Requires precise stoichiometry 70–80

The stepwise approach remains preferred for large-scale synthesis due to reproducibility, while one-pot methods suit exploratory phases.

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 0–5°C during methylation to minimize side reactions .
  • Solvent Choice : Dichloromethane or acetonitrile enhances solubility and reaction kinetics .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers .

Advanced: How do stereochemical challenges in synthesis impact yield and purity, and what strategies resolve these issues?

Methodological Answer:
The (1R,2R) configuration introduces challenges due to competing diastereomers. Key strategies include:

  • Chiral Auxiliaries : Use tert-butyl groups to sterically hinder undesired stereochemical pathways .
  • Catalytic Asymmetric Synthesis : Employ thiourea-based catalysts (e.g., amine-thiourea derivatives) to enhance enantiomeric excess (e.g., 67% yield with 95% ee in ) .
  • Crystallographic Analysis : Confirm stereochemistry via X-ray diffraction using SHELX programs for refinement .

Q. Data Contradiction Example :

  • A reported 67% yield after silica gel purification contrasts with unoptimized methods yielding <50%, highlighting the need for catalytic optimization.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

Methodological Answer:

  • ¹H NMR :
    • δ 2.35 ppm (s, 3H) : Methyl group on the carbamate.
    • δ 4.44 ppm (d, J = 10.2 Hz) : Cyclohexyl proton adjacent to methylamino .
  • ¹³C NMR :
    • δ 55.79 ppm : Tert-butyl carbon.
    • δ 142.35 ppm : Carbamate carbonyl .
  • HRMS : Confirm molecular ion [M+Na]⁺ at m/z 403.1445 .

Advanced: How do computational models predict the compound’s interaction with biological targets (e.g., Factor Xa in anticoagulants)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to Factor Xa’s active site, focusing on hydrogen bonding between the carbamate group and Arg222 .
  • MD Simulations : Analyze stability of the complex in GROMACS, noting hydrophobic interactions with the cyclohexyl moiety .
  • SAR Insights : Modifying the tert-butyl group to bulkier substituents (e.g., adamantyl) may enhance binding affinity but reduce solubility .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do conflicting data on reaction yields arise, and how can they be reconciled?

Methodological Answer:
Sources of Contradiction :

  • Catalyst Variability : Pd₂(dba)₃ vs. Pd(OAc)₂ in coupling reactions ( vs. 15).
  • Purification Methods : Silica gel chromatography (67% yield ) vs. recrystallization (lower yields due to solubility issues).

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading.
  • HPLC-MS Monitoring : Track intermediate formation to identify bottlenecks .

Basic: What are the compound’s primary applications in pharmaceutical research?

Methodological Answer:

  • Intermediate for Edoxaban : Key precursor in synthesizing anticoagulants, enabling selective inhibition of Factor Xa .
  • Protecting Group : The tert-butyl carbamate moiety stabilizes amines during multi-step syntheses .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic properties?

Methodological Answer:

  • Bioavailability : The (1R,2R) configuration enhances membrane permeability compared to (1S,2S) isomers, as shown in Caco-2 cell assays .
  • Metabolic Stability : Methyl groups reduce CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 8.2 hrs vs. 3.5 hrs for non-methylated analogs) .

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